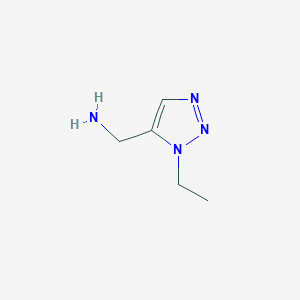

(1-Ethyl-1H-1,2,3-triazol-5-YL)methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

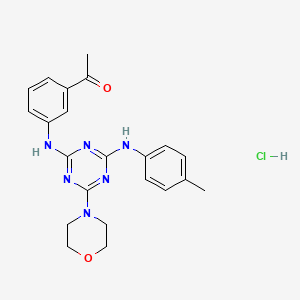

“(1-Ethyl-1H-1,2,3-triazol-5-YL)methylamine” is a chemical compound with the molecular weight of 126.16 . The IUPAC name for this compound is the same as the given name .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes “this compound”, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a similar triazole was accomplished using (S)-(-) ethyl lactate as a starting material .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H10N4/c1-2-9-5(3-6)4-7-8-9/h4H,2-3,6H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3-triazole analogs have been studied extensively. For instance, these compounds have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

Research into π-hole tetrel bonding interactions within ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds related to (1-Ethyl-1H-1,2,3-triazol-5-yl)methylamine, has been conducted. These studies involve Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, providing insights into the nucleophilic/electrophilic nature of certain groups influenced by substituents, which in turn affects interaction energy of tetrel bonds (Ahmed et al., 2020).

Synthesis of Novel Compounds

A simple and efficient synthesis route for novel N,N′‐bis (1H‐pyrrol‐1‐yl)‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol-4-yl)ethyl]‐1H‐1,2,3‐triazole‐4,5‐dicarboxamides has been developed. This process highlights the versatility of this compound derivatives in creating complex molecules with potential biological applications (Latthe, Sunagar, & Badami, 2007).

Applications in Coordination Polymers

Studies on the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using flexible positional isomeric ligands, which include derivatives of this compound, reveal the significant impact of ligand isomerism on the construction of metal–organic frameworks. These findings could lead to novel approaches in designing materials with specific properties for applications in catalysis, separation, and sensing (Cisterna et al., 2018).

Development of Antiviral Agents

Research into the synthesis of thiadiazole-based molecules containing 1,2,3-triazole moiety against COVID-19 main protease highlights the therapeutic potential of this compound derivatives. These compounds demonstrate good docking scores to COVID-19 main protease, indicating their potential as antiviral agents (Rashdan et al., 2021).

Safety and Hazards

The safety information for “(1-Ethyl-1H-1,2,3-triazol-5-YL)methylamine” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for the research and development of 1H-1,2,3-triazole analogs, including “(1-Ethyl-1H-1,2,3-triazol-5-YL)methylamine”, could involve the design and synthesis of more selective and potent anticancer molecules . The exploration of their inhibitory potential against other enzymes could also be a promising direction .

Eigenschaften

IUPAC Name |

(3-ethyltriazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-9-5(3-6)4-7-8-9/h4H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYGVNUSJFMQIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2610640.png)

![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)

![6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2610646.png)

![N~1~-[(4-chlorophenyl)methylene]-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2610649.png)

![(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2610655.png)

![[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2610657.png)